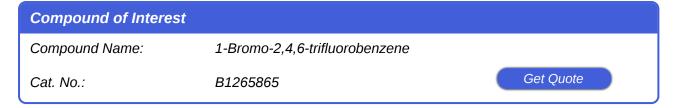


An In-depth Technical Guide to 1-Bromo-2,4,6trifluorobenzene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **1-Bromo-2,4,6-trifluorobenzene**, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its applications in palladium-catalyzed cross-coupling reactions.

Chemical and Physical Properties

1-Bromo-2,4,6-trifluorobenzene is a versatile fluorinated aromatic compound.[1] The presence of three fluorine atoms significantly influences the molecule's electron distribution, enhancing its stability and reactivity for various chemical transformations.[1] This makes it a valuable building block in medicinal chemistry for improving the bioavailability and efficacy of drug candidates.[1]

Table 1: Physicochemical Properties of **1-Bromo-2,4,6-trifluorobenzene**



Property	Value	Reference(s)
Molecular Weight	210.98 g/mol	
Molecular Formula	C ₆ H ₂ BrF ₃	
CAS Number	2367-76-2	
Appearance	Colorless to almost colorless clear liquid	[2]
Melting Point	3.5 °C (lit.)	
Boiling Point	140.5 °C (lit.)	
Density	1.79 g/mL at 25 °C (lit.)	
Refractive Index	n20/D 1.485 (lit.)	
Purity	>98.0% (GC)	[2]

Safety and Handling

1-Bromo-2,4,6-trifluorobenzene is a flammable liquid and vapor and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including eye shields and gloves, should be used when handling this compound.

Table 2: GHS Hazard Information

Hazard Class	Hazard Statement
Flammable liquids (Category 3)	H226: Flammable liquid and vapor
Skin irritation (Category 2)	H315: Causes skin irritation
Eye irritation (Category 2A)	H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation	H335: May cause respiratory irritation

Source: Sigma-Aldrich



Experimental Protocols

A common synthetic route to brominated fluorobenzenes involves the electrophilic bromination of the corresponding fluorinated benzene. The following is a representative protocol for the bromination of a similar compound, 1,2,4-trifluorobenzene, which can be adapted for the synthesis of **1-Bromo-2,4,6-trifluorobenzene** from 1,3,5-trifluorobenzene.

Experimental Protocol: Bromination of a Trifluorobenzene Derivative

- Reaction Setup: To a solution of 1,2,4-trifluorobenzene in an organic solvent such as carbon tetrachloride or chloroform, add iron powder as a catalyst.[3]
- Addition of Bromine: Slowly add liquid bromine to the reaction mixture at a controlled temperature, typically between 43-48°C, over a period of 3-4 hours.[3]
- Initiation and Reaction: After the addition of bromine, add a radical initiator such as azobisisobutyronitrile (AIBN) and increase the temperature to 62-68°C.[3] The reaction is then heated to 82-102°C to ensure complete conversion.[3]
- Workup and Purification: Upon completion, the reaction mixture is cooled and purified. This typically involves washing with an aqueous solution to remove the iron catalyst and any unreacted bromine, followed by distillation or chromatography to isolate the desired 1-bromo-2,4,5-trifluorobenzene product.[3]

Note: This protocol is for the synthesis of an isomer and should be adapted and optimized for the synthesis of **1-Bromo-2,4,6-trifluorobenzene** from 1,3,5-trifluorobenzene.

The purity and identity of **1-Bromo-2,4,6-trifluorobenzene** are typically determined using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Representative GC-MS Protocol for Analysis

 Instrumentation: A standard gas chromatograph coupled to a single quadrupole or highresolution mass spectrometer.[4]



- Column: A non-polar or mid-polarity column, such as a TR-5MS (15 m x 0.25 mm ID, 0.1 μm film thickness) or equivalent, is suitable for the separation of halogenated aromatic compounds.[4]
- Carrier Gas: Helium at a constant flow rate.[4]
- Injector Temperature: 280 °C.[4]
- Oven Temperature Program: An initial temperature of 120°C held for 2 minutes, followed by a ramp to 330°C.[4]
- Mass Spectrometer: Operated in electron ionization (EI) mode. For quantitative analysis,
 selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.[5]

Representative HPLC Protocol for Analysis

- Instrumentation: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.
- Column: A reverse-phase column, such as a Newcrom R1, is suitable for the separation of brominated fluorobenzenes.[6]
- Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[6]
- Detection: UV detection at a suitable wavelength or MS detection for enhanced specificity.

Applications in Organic Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

1-Bromo-2,4,6-trifluorobenzene is a valuable substrate in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, for the formation of new carbon-carbon bonds.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7]

Generalized Experimental Protocol for the Heck Reaction



- Reaction Setup: In a reaction vessel, combine **1-Bromo-2,4,6-trifluorobenzene**, the desired alkene, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent.[8]
- Reaction Conditions: Heat the mixture, typically between 80-100°C, with stirring for a specified period until the reaction is complete, as monitored by techniques like TLC or GC.[8]
- Workup and Purification: After cooling, the reaction mixture is typically subjected to an
 aqueous workup to remove inorganic salts. The organic layer is then dried and concentrated.
 The crude product is purified by column chromatography or recrystallization to yield the
 desired substituted alkene.[8]



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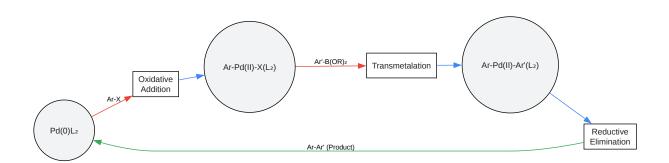
Caption: Catalytic cycle of the Heck reaction.

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[9]



Generalized Experimental Protocol for the Suzuki Coupling

- Reaction Setup: A reaction flask is charged with **1-Bromo-2,4,6-trifluorobenzene**, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a solvent mixture, often containing water (e.g., 1,4-dioxane/water).[9] The mixture is deoxygenated by purging with an inert gas like argon.[9]
- Reaction Conditions: The reaction mixture is heated, typically to 80-100°C, and stirred for several hours until completion.[9]
- Workup and Purification: After cooling to room temperature, water is added, and the product
 is extracted with an organic solvent (e.g., ethyl acetate).[9] The combined organic layers are
 dried, concentrated, and the residue is purified by flash column chromatography to afford the
 biaryl product.[9]



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Caption: Catalytic cycle of the Suzuki coupling reaction.

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